Lexaptepid pegol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

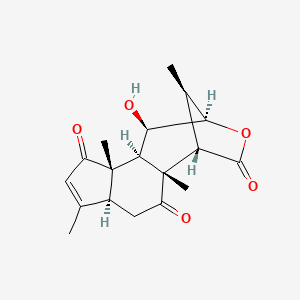

Lexaptepid pegol is a structured mirror-image L-oligoribonucleotide known as a Spiegelmer.

Applications De Recherche Scientifique

1. Evolution and Efficacy in Therapeutics

Lexaptepid pegol, part of the Spiegelmer® class, demonstrates significant potential in therapeutic applications due to its unique properties. As a synthetic, mirror-image oligonucleotide, it offers high affinity and selectivity in target binding, along with plasma stability and reduced immunogenicity. This makes it a valuable candidate for addressing pharmacologically attractive targets, showing efficacy in animal models and safety in human volunteers. Lexaptepid pegol's development journey and promising results in Phase IIa studies underscore its potential in modern therapeutics (Vater & Klußmann, 2015).

2. Role in Anemia of Chronic Disease

Lexaptepid pegol has been evaluated for its efficacy in treating anemia of chronic disease, particularly in patients with multiple myeloma, low-grade lymphoma, and CLL. Its mechanism involves binding and neutralizing hepcidin, a key regulator in iron resorption and release, addressing functional iron deficiency. A study showed significant increases in hemoglobin levels in some patients, highlighting its potential for treating cancer-associated anemia with functional iron deficiency (Georgiev et al., 2014).

3. Mechanism of Action and Pharmacological Profile

Lexaptepid pegol's mechanism of action involves targeting hepcidin, a pivotal hormone in systemic iron homeostasis. By binding to hepcidin, it prevents its interaction with ferroportin, thus normalizing plasma iron levels and enhancing erythropoiesis. This mechanism is particularly valuable in addressing anemia caused by inflammation. Its unique mirror-image configuration and PEGylation contribute to its resistance to hydrolysis and a low antigenicity profile, offering a distinct pharmacological profile (Definitions, 2020).

4. Clinical Trials and Hepcidin Inhibition

Clinical trials have demonstrated that lexaptepid can effectively inhibit hepcidin, as shown in a study involving human endotoxemia. The trial indicated that lexaptepid-treated subjects exhibited a significant increase in serum iron compared to controls, providing proof of concept for hepcidin inhibition in the treatment of anemia of inflammation (van Eijk et al., 2014).

Propriétés

Numéro CAS |

1390631-57-8 |

|---|---|

Nom du produit |

Lexaptepid pegol |

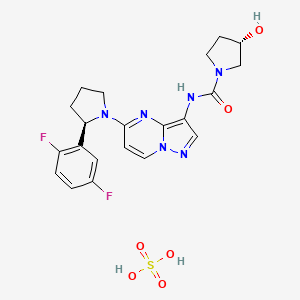

Formule moléculaire |

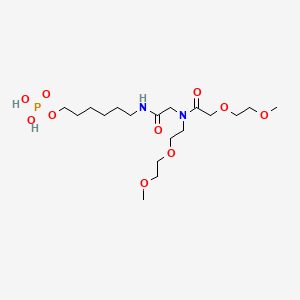

C18H37N2O10P |

Poids moléculaire |

472.47 |

Nom IUPAC |

8-(2-(2-methoxyethoxy)ethyl)-7,10-dioxo-2,5-dioxa-8,11-diazaheptadecan-17-yl dihydrogen phosphate |

InChI |

InChI=1S/C18H37N2O10P/c1-26-11-13-28-10-8-20(18(22)16-29-14-12-27-2)15-17(21)19-7-5-3-4-6-9-30-31(23,24)25/h3-16H2,1-2H3,(H,19,21)(H2,23,24,25) |

Clé InChI |

QJAGBAPUFWBVSD-UHFFFAOYSA-N |

SMILES |

COCCOCCN(C(COCCOC)=O)CC(NCCCCCCOP(O)(O)=O)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lexaptepid pegol; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)

![(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B608471.png)

![5-methyl-4-oxo-3-phenyl-2-[(1R)-1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B608472.png)